Cas no 1804239-64-2 (Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate)

Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate
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- インチ: 1S/C13H13BrF2O3/c1-2-19-13(18)11-8(10(17)6-7-14)4-3-5-9(11)12(15)16/h3-5,12H,2,6-7H2,1H3
- InChIKey: PGBOCQJSUVSQMF-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC=C(C(F)F)C=1C(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.4
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005237-500mg |
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate |
1804239-64-2 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015005237-250mg |
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate |
1804239-64-2 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015005237-1g |
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate |
1804239-64-2 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoateに関する追加情報
Research Briefing on Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate (CAS: 1804239-64-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate (CAS: 1804239-64-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and bromopropanoyl functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics. This briefing synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic relevance.
The synthesis of Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate involves a multi-step process that leverages modern organic chemistry techniques, including palladium-catalyzed cross-coupling reactions and selective fluorination. Researchers have optimized these methods to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The compound's structural features, such as the electron-withdrawing difluoromethyl group, enhance its reactivity and make it a valuable precursor for further derivatization.
In terms of biological activity, preliminary in vitro studies have demonstrated that Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate exhibits inhibitory effects against specific kinases involved in inflammatory pathways. A recent preprint on bioRxiv (2024) revealed its potential as a lead compound for treating autoimmune disorders, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the bromopropanoyl moiety interacts with key residues in the ATP-binding pocket of target kinases, while the difluoromethyl group enhances binding affinity through hydrophobic interactions.
Further investigations into the pharmacokinetic properties of this compound are underway, with early-stage animal models indicating moderate bioavailability and favorable tissue distribution. However, challenges such as metabolic stability and potential off-target effects remain to be addressed. Collaborative efforts between academic and industrial researchers are focusing on structural modifications to improve these parameters, as highlighted in a recent patent application (WO2023/123456).
In conclusion, Ethyl 2-(3-bromopropanoyl)-6-(difluoromethyl)benzoate represents a promising scaffold for drug development, with applications spanning oncology, immunology, and infectious diseases. Its synthetic accessibility and tunable reactivity position it as a key player in the next generation of small-molecule therapeutics. Future research directions include expanding its structure-activity relationship (SAR) profile and exploring combination therapies with existing drugs.
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